Nonafluoropentanitrile

Übersicht

Beschreibung

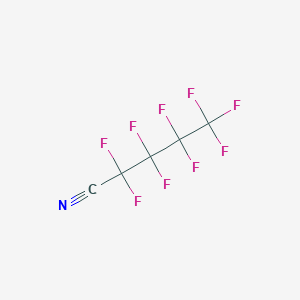

Nonafluoropentanitrile is a useful research compound. Its molecular formula is C5F9N and its molecular weight is 245.05 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Nonafluoropentanitrile (NFPN) is a perfluorinated compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores the biological activity of NFPN, focusing on its mechanisms of action, effects in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pentane backbone fully substituted with fluorine atoms and terminal nitrile groups. Its chemical formula is . The fluorinated nature of NFPN grants it distinct hydrophobic and lipophobic properties, which influence its interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of NFPN is primarily attributed to its ability to interact with cellular membranes and proteins. Key mechanisms include:

- Membrane Disruption : NFPN can alter membrane fluidity, potentially affecting the function of membrane-bound proteins and receptors.

- Enzyme Inhibition : Preliminary studies suggest that NFPN may inhibit certain enzymatic pathways, particularly those involving cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.

- Reactive Oxygen Species (ROS) Generation : NFPN has been shown to induce oxidative stress in cellular models, leading to increased ROS levels. This can result in cellular damage or apoptosis under certain conditions .

1. Toxicity Studies

Research indicates that NFPN exhibits varying degrees of toxicity depending on concentration and exposure duration. In vitro studies have demonstrated cytotoxic effects on human cell lines, particularly at higher concentrations. For instance, a study reported that exposure to 100 µM NFPN resulted in significant cell death in liver-derived cell lines.

2. Antimicrobial Activity

NFPN has been evaluated for its antimicrobial properties against various pathogens. Preliminary findings suggest that it may possess moderate antibacterial activity, particularly against Gram-negative bacteria. However, further studies are required to elucidate the specific mechanisms involved and the efficacy compared to conventional antimicrobial agents .

3. Anti-inflammatory Properties

Some studies have explored the potential anti-inflammatory effects of NFPN. It appears to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines. This suggests a potential therapeutic role in conditions characterized by excessive inflammation .

Case Studies

Several case studies have highlighted the biological implications of NFPN exposure:

- Case Study 1 : A laboratory study investigated the effects of NFPN on human macrophages exposed to bacterial lipopolysaccharides (LPS). Results indicated that NFPN reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a modulatory effect on immune responses .

- Case Study 2 : In an animal model assessing chronic exposure to PFAS compounds (including NFPN), researchers observed alterations in metabolic markers associated with liver function and lipid metabolism. This study underscores the need for further investigation into the long-term health effects of NFPN exposure .

Table 1: Summary of Biological Activities of this compound

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Fluorinated Compounds

NFP serves as a key building block in the synthesis of fluorinated compounds. The presence of fluorine atoms imparts unique properties such as increased stability and hydrophobicity, making these compounds desirable in pharmaceuticals and agrochemicals. For instance, NFP can be utilized in the synthesis of fluorinated amino acids and other biologically active molecules.

| Compound Type | Application Area | Example Uses |

|---|---|---|

| Fluorinated Amino Acids | Pharmaceuticals | Drug development |

| Agrochemicals | Agriculture | Pesticides and herbicides |

Material Science

Polymer Additives

NFP is incorporated into polymer formulations to enhance thermal stability and chemical resistance. Its unique structure allows for the modification of polymer properties, making it suitable for high-performance applications such as coatings, adhesives, and sealants.

| Polymer Type | Modification Purpose | Resulting Properties |

|---|---|---|

| Fluoropolymer | Improve thermal stability | High-temperature resistance |

| Coatings | Enhance chemical resistance | Improved durability |

Environmental Applications

Fluorinated Solvents

NFP is explored as a potential solvent in various extraction processes due to its low toxicity and high solvating power for organic compounds. This application is particularly relevant in environmental remediation efforts where traditional solvents may pose ecological risks.

Case Studies

-

Synthesis of Fluorinated Pharmaceuticals

A study demonstrated the use of NFP in synthesizing fluorinated derivatives of existing drugs, enhancing their pharmacokinetic profiles. The research highlighted how the introduction of fluorine atoms via NFP improved drug efficacy while reducing side effects. -

Polymer Research

In a recent investigation, NFP was blended with polyvinylidene fluoride (PVDF) to create a composite material with superior mechanical properties. The study found that the addition of NFP significantly increased the tensile strength and thermal stability of PVDF. -

Environmental Remediation

Research into the use of NFP as a solvent for extracting pollutants from contaminated water sources showed promising results. The study indicated that NFP effectively solubilized various organic contaminants while maintaining low toxicity levels, making it a viable option for environmentally friendly remediation techniques.

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5,5-nonafluoropentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F9N/c6-2(7,1-15)3(8,9)4(10,11)5(12,13)14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBKAFXHWXBINM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382157 | |

| Record name | 2,2,3,3,4,4,5,5,5-nonafluoropentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22325-71-9 | |

| Record name | 2,2,3,3,4,4,5,5,5-nonafluoropentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.